molecular formula C7H8AsNO5 B13815390 (2-Methyl-4-nitrophenyl)arsonic acid CAS No. 5450-66-8

(2-Methyl-4-nitrophenyl)arsonic acid

Cat. No.: B13815390
CAS No.: 5450-66-8
M. Wt: 261.06 g/mol
InChI Key: YGQVKBPJCKRDFL-UHFFFAOYSA-N
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Description

(2-Methyl-4-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C7H8AsNO5. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further bonded to an arsonic acid group (-AsO3H2). This compound is known for its applications in various fields, including agriculture and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-nitrophenyl)arsonic acid typically involves the nitration of 2-methylphenyl arsonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the arsonic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is carefully monitored, and the product is purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-nitrophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products

    Oxidation: Formation of arsonic acid derivatives with higher oxidation states.

    Reduction: Conversion to (2-Methyl-4-aminophenyl)arsonic acid.

    Substitution: Various substituted arsonic acid derivatives depending on the reagents used.

Scientific Research Applications

(2-Methyl-4-nitrophenyl)arsonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for studying arsenic-based drugs.

    Industry: Utilized in the development of agricultural chemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of (2-Methyl-4-nitrophenyl)arsonic acid involves its interaction with cellular components, particularly enzymes and proteins. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid): Used as a feed additive in poultry.

    Nitarsone (4-nitrophenyl)arsonic acid): Another organoarsenic compound used in animal feed.

    Arsanilic acid (4-aminophenylarsonic acid): Used in veterinary medicine.

    Carbarsone ([4-(carbamoylamino)phenyl]arsonic acid): Used as an antiparasitic agent.

Uniqueness

(2-Methyl-4-nitrophenyl)arsonic acid is unique due to the presence of both a methyl group and a nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5450-66-8

Molecular Formula

C7H8AsNO5

Molecular Weight

261.06 g/mol

IUPAC Name

(2-methyl-4-nitrophenyl)arsonic acid

InChI

InChI=1S/C7H8AsNO5/c1-5-4-6(9(13)14)2-3-7(5)8(10,11)12/h2-4H,1H3,(H2,10,11,12)

InChI Key

YGQVKBPJCKRDFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])[As](=O)(O)O

Origin of Product

United States

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